2-Methoxy Substituent Modulation of Adenosine A3 Receptor Binding Affinity Relative to Unsubstituted Analogs
In a systematic SAR analysis of quinazoline urea derivatives targeting the human adenosine A3 receptor, electron-donating substituents at the 2-position, specifically methyl and methoxy groups, significantly increased receptor affinity compared to unsubstituted or electron-withdrawing analogs [1]. While the specific target compound was not directly evaluated, the 2-methoxy substitution pattern aligns with structural features conferring enhanced adenosine A3 receptor engagement. The methoxy group provides both electron-donating capacity and potential hydrogen-bonding interactions absent in hydrogen-substituted or electron-withdrawing analogs.
| Evidence Dimension | Adenosine A3 receptor binding affinity modulation |
|---|---|
| Target Compound Data | Not directly measured; inferred based on 2-methoxy substitution pattern |
| Comparator Or Baseline | Unsubstituted or electron-withdrawing 2-substituents (e.g., Cl, CF3) |
| Quantified Difference | Electron-donating 2-substituents (methyl, methoxy) increased affinity vs. electron-withdrawing substituents which did not influence affinity |
| Conditions | Radioligand binding assays using human adenosine A3 receptors expressed in HEK293 cells |
Why This Matters
The 2-methoxy group provides a specific electronic signature that cannot be replicated by hydrogen, halogen, or electron-withdrawing substituents, making this compound the appropriate selection for adenosine receptor-targeted SAR studies.
- [1] van Muijlwijk-Koezen, J.E., et al. (2000). Isoquinoline and quinazoline urea analogues as antagonists for the human adenosine A(3) receptor. Journal of Medicinal Chemistry, 43(11), 2227-2238. View Source
